molecular formula C9H6N2O B8747882 7-Oxo-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile CAS No. 1400683-06-8

7-Oxo-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile

Cat. No. B8747882
Key on ui cas rn: 1400683-06-8
M. Wt: 158.16 g/mol
InChI Key: WMJDLVZENFGOGX-UHFFFAOYSA-N
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Patent
US08785436B2

Procedure details

To a solution of 7-hydroxy-6,7-dihydro-5H-[1]pyrindine-3-carbonitrile (1.05 g, 6.56 mmol) in dichloromethane (50 ml) at 0° C. was added Dess-Martin periodinane (2.92 g, 6.88 mmol) and the mixture was stirred at 23° C. for 2 hours. Poured on a solution of sodium carbonate (1M) and extracted twice with dichloromethane. The organic layers were washed with a diluted solution of sodium hydrogensulfite and brine, dried over sodium sulphate, filtered and evaporated to give a grey solid. The residue was purified by silica gel flash chromatography with n-heptane/ethyl acetate to give the 7-oxo-6,7-dihydro-5H-[1]pyrindine-3-carbonitrile (855 mg, 78%) as a dark green solid. MS (ISP): m/z=159.1 [M+H]+.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:10]2[N:9]=[CH:8][C:7]([C:11]#[N:12])=[CH:6][C:5]=2[CH2:4][CH2:3]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[O:1]=[C:2]1[C:10]2[N:9]=[CH:8][C:7]([C:11]#[N:12])=[CH:6][C:5]=2[CH2:4][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
OC1CCC=2C=C(C=NC12)C#N
Name
Quantity
2.92 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 23° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The organic layers were washed with a diluted solution of sodium hydrogensulfite and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a grey solid
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography with n-heptane/ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1CCC=2C=C(C=NC12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 855 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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